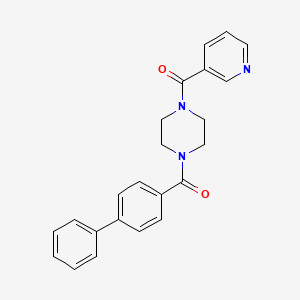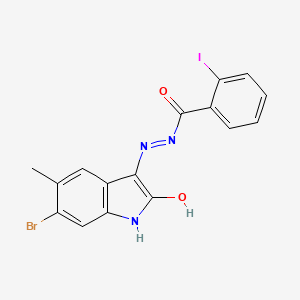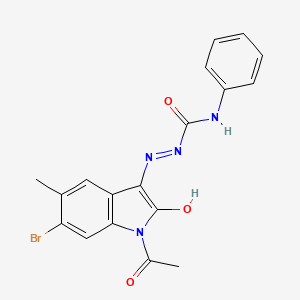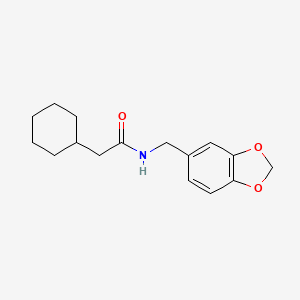![molecular formula C20H26N2O2S B3443262 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3443262.png)
1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, commonly known as PSC-833, is a synthetic molecule that belongs to the class of compounds called piperazines. It is a potent inhibitor of a protein called P-glycoprotein (P-gp), which is known to play a crucial role in the development of drug resistance in cancer cells.
Mécanisme D'action
PSC-833 exerts its pharmacological effects by inhibiting the activity of 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, a transmembrane protein that is overexpressed in many types of cancer cells. 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is known to pump out various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and rendering them ineffective. By inhibiting 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine, PSC-833 can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy.
Biochemical and Physiological Effects:
PSC-833 has been shown to have several biochemical and physiological effects. It can inhibit the efflux of various chemotherapeutic agents from cancer cells, increase their intracellular concentration, and enhance their efficacy. PSC-833 has also been shown to modulate the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PSC-833 in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents. This makes it a valuable tool for studying drug resistance in cancer cells and developing new strategies to overcome it. However, PSC-833 has some limitations as well. It can interact with other proteins and enzymes in the cell, leading to off-target effects. Moreover, its potency and pharmacokinetics can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on PSC-833. One area of interest is the development of new analogs with improved potency and selectivity. Another area of research is the investigation of the role of 1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine in drug resistance in other diseases, such as Alzheimer's disease and epilepsy. Additionally, the use of PSC-833 in combination with other drugs and therapies is an area of active investigation. Finally, the development of new delivery systems for PSC-833, such as nanoparticles and liposomes, could enhance its efficacy and reduce its off-target effects.
Applications De Recherche Scientifique
PSC-833 has been extensively studied for its potential use in cancer chemotherapy. It has been shown to enhance the efficacy of various chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentration. PSC-833 has also been investigated for its ability to overcome drug resistance in cancer cells, which is a major obstacle in the treatment of cancer.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWAJIREOYESDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3443184.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3443191.png)
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443207.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)

![1-(3-cyclopentylpropanoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3443245.png)


![4-methoxy-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3443266.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)


![3-(3,4-dimethoxyphenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3443290.png)